Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted Pyrazole Analog
2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol demonstrates a higher computed lipophilicity (XLogP3-AA = 0.8) compared to its closest unsubstituted pyrazole analog, 2-(1H-pyrazol-1-yl)cyclopentan-1-ol (XLogP3-AA = 0.2) [1][2]. This difference of 0.6 log units translates to an approximately 4-fold increase in partition coefficient, which can significantly influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)cyclopentan-1-ol: XLogP3-AA = 0.2 |
| Quantified Difference | Δ = +0.6 (approx. 4-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This quantitative difference in lipophilicity is critical for projects targeting intracellular or CNS-penetrant molecules, as it allows for a more favorable balance between solubility and permeability compared to the less lipophilic analog.
- [1] PubChem. (2026). 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol. National Center for Biotechnology Information. CID 60879146. View Source
- [2] PubChem. (2026). 2-(1H-pyrazol-1-yl)cyclopentan-1-ol. National Center for Biotechnology Information. CID 53437552. View Source
